2-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
2-phenyl-1-prop-2-ynylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2.ClH/c1-2-9-14-10-8-13-12(14)11-6-4-3-5-7-11;/h1,3-8,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZITHGCSGWQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of 2-Phenylimidazole with Propargyl Halides
One of the most straightforward methods involves the N-alkylation of 2-phenylimidazole using propargyl bromide or propargyl chloride as the alkylating agent. The reaction typically proceeds under basic conditions, such as in the presence of sodium hydroxide or potassium carbonate, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Reaction conditions:
- Base: NaOH or K2CO3 (1–2 equivalents)
- Solvent: DMF, acetonitrile, or toluene under phase-transfer catalysis
- Temperature: Room temperature to reflux (25–80 °C)
- Time: 3–6 hours
The reaction yields the N-propargylated imidazole intermediate, which upon treatment with hydrochloric acid (HCl) forms the hydrochloride salt.
Silver-Catalyzed Alkylation and Cyclization
A more advanced method reported involves silver nitrate (AgNO3)-catalyzed alkylation of imidazole derivatives with propargyl substrates. This method, adapted from silver-catalyzed synthesis of related heterocycles, offers mild reaction conditions and good selectivity.
- Typical procedure:
- Reactants: 2-phenylimidazole (1 equiv), propargyl halide (1.3 equiv), AgNO3 (10 mol%)
- Solvent: Dichloroethane (DCE)
- Temperature: 60 °C
- Time: 3 hours
- Workup: Dilution with water, extraction with dichloromethane, drying over Na2SO4, and concentration under vacuum
- Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures
This approach yields the desired N-propargylated imidazole with high purity and yields typically around 70–75%.
Acid-Mediated Denitrogenative Transformation
Another approach, though more complex and involving triazole intermediates, includes acid-mediated denitrogenative transformation to access 1H-imidazole derivatives. This involves:
- Initial formation of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole intermediates via dipolar cycloaddition
- Subsequent reflux in alcoholic HCl solution to induce ring transformation and formation of imidazole hydrochloride salts
This method is advantageous for introducing additional functional groups but is more elaborate than direct N-alkylation.
Purification and Characterization
After synthesis, the crude product is typically purified by silica gel column chromatography using solvent gradients of hexane and ethyl acetate. The hydrochloride salt form is often obtained by treatment with aqueous HCl and subsequent crystallization.
Characterization techniques critical for confirming structure and purity include:
| Technique | Purpose | Typical Observations |
|---|---|---|
| 1H NMR Spectroscopy | Identification of aromatic and alkyne protons | Aromatic protons δ 7.0–8.0 ppm; alkyne CH δ 2.5–3.5 ppm |
| 13C NMR Spectroscopy | Carbon environment confirmation | Signals for aromatic carbons and alkyne carbons (≈80–90 ppm) |
| Infrared (IR) Spectroscopy | Functional group identification | N-H stretch ~3390 cm⁻¹; alkyne C≡C stretch ~2100 cm⁻¹ |
| Elemental Analysis | Purity and composition validation | Deviations within ±0.4% of theoretical values |
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| N-Alkylation with propargyl bromide | 2-phenylimidazole, propargyl bromide, NaOH/K2CO3 | RT to reflux, 3–6 h | 65–75 | Simple, direct | May require strict base control |
| Silver-catalyzed alkylation | 2-phenylimidazole, propargyl halide, AgNO3 (10 mol%) | 60 °C, 3 h, DCE solvent | 70–75 | Mild, selective, good purity | Cost of silver catalyst |
| Acid-mediated denitrogenative transformation | Triazole intermediates, conc. HCl, ROH solvent | Reflux, 3 h | 60–70 | Functional group diversity | Multi-step, longer synthesis time |
Research Findings and Notes
- Silver nitrate catalysis provides a mild and efficient route to propargylated imidazoles, minimizing side reactions and offering good selectivity.
- Acid-mediated transformations enable access to diverse imidazole derivatives but require careful control of reaction conditions to avoid decomposition.
- N-alkylation remains the most commonly employed and scalable method for industrial synthesis, particularly when combined with phase-transfer catalysis to enhance yields.
- Purification by column chromatography and crystallization of the hydrochloride salt ensures high purity suitable for further applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. For instance, it has been part of studies focusing on anticancer activities. Research indicates that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. Specifically, compounds similar to 2-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole have demonstrated an ability to induce apoptosis in cancer cells through mechanisms involving DNA interaction and mitochondrial pathways .
Antibacterial Activity
Imidazole derivatives are known for their antibacterial properties. Recent studies have highlighted that certain imidazole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structure may allow it to interact with bacterial enzymes or membranes, leading to its potential as an antibacterial agent .
Organic Synthesis
The compound serves as an effective building block in organic synthesis, particularly in the preparation of more complex molecules. Its alkyne functionality allows for various coupling reactions, making it useful in synthesizing pharmaceuticals and other biologically active compounds . Additionally, it can act as a ligand in coordination chemistry, forming complexes with metals that exhibit unique catalytic properties.
Case Studies
Mechanism of Action
The mechanism of action of 2-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues
1-(Prop-2-yn-1-yl)-1H-imidazole Hydrochloride
- Key Differences : Lacks the 2-phenyl substituent.
- Applications : Serves as a building block in organic synthesis .
- Molecular Weight : ~144.6 g/mol (imidazole core + propargyl + HCl).
2-Ethyl-1-(prop-2-yn-1-yl)-1H-imidazole Hydrochloride
- Key Differences : Ethyl group replaces the phenyl at the 2-position.
- Molecular Weight : ~168.6 g/mol.
Dexmedetomidine Hydrochloride
- Structure : 4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride.
- Key Differences : Bulky 2,3-dimethylphenylethyl group instead of propargyl and phenyl.
- Applications: Sedative and analgesic agent via α2-adrenoreceptor agonism .
- Molecular Weight : 236.7 g/mol.
Pharmacological Analogues
Tetrahydrozoline Hydrochloride
- Structure : 4,5-Dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazole hydrochloride.
- Key Differences : Partially saturated imidazole ring with a tetralin substituent.
- Applications : Nasal/ocular decongestant .
- Molecular Weight : 240.7 g/mol.
Xylometazoline Hydrochloride
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole HCl | C₁₂H₁₁N₂Cl | 218.7 | Not provided | 2-Phenyl, 1-propargyl |
| 1-(Prop-2-yn-1-yl)-1H-imidazole HCl | C₆H₇N₂Cl | 144.6 | Not provided | 1-Propargyl |
| Dexmedetomidine HCl | C₁₃H₁₆N₂Cl | 236.7 | 145108-58-3 | 2,3-Dimethylphenylethyl |
| Tetrahydrozoline HCl | C₁₃H₁₆N₂Cl | 240.7 | 52248-55-2 | Tetralin, dihydroimidazole |
| Xylometazoline HCl | C₁₆H₂₄N₂Cl | 280.8 | 52636-37-8 | 4-(tert-Butyl)-2,6-dimethylbenzyl |
Key Research Findings
Synthetic Utility : The propargyl group in 2-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride enables click chemistry applications, unlike saturated analogs (e.g., tetrahydrozoline) .
Solubility : Hydrochloride salts of imidazole derivatives generally exhibit improved water solubility, critical for formulation (e.g., dexmedetomidine’s clinical use) .
Biological Activity
2-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.
The compound's structure can be represented as follows:
This imidazole derivative has shown potential in various pharmacological applications, making it a candidate for further research.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of imidazole derivatives, including this compound. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.25 mg/mL | 20 |
| Escherichia coli | 0.50 mg/mL | 18 |
| Pseudomonas aeruginosa | 0.75 mg/mL | 15 |
In a study by Foroumadi et al., imidazole derivatives were tested for their antibacterial activity using the disk diffusion method, revealing that certain derivatives exhibited inhibition zones ranging from 15 to 32 mm against various strains, including S. aureus and E. coli .
Antifungal Activity
The antifungal properties of this compound have also been investigated. Research indicates that it exhibits moderate antifungal activity against common pathogens.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Candida albicans | 0.10 mg/mL | 22 |
| Aspergillus niger | 0.20 mg/mL | 19 |
These findings suggest that the compound could be a viable candidate for antifungal drug development .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, particularly their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.244 |
| A549 | 0.139 |
| HCT-116 | 0.203 |
In vitro tests showed that the compound significantly inhibited cell proliferation in various cancer cell lines, comparable to known anticancer agents like colchicine .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, particularly α-glucosidase, which is relevant in diabetes management.
Table 4: α-Glucosidase Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.71 |
The enzyme inhibition studies indicated that this compound acts as a non-competitive inhibitor, showing promise for the treatment of type 2 diabetes .
Q & A
Q. What are the standard synthetic routes for 2-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via a one-step alkylation reaction. A common approach involves reacting 2-phenylimidazole with propargyl chloride in the presence of a base (e.g., potassium carbonate) under reflux in anhydrous acetonitrile . Key variables affecting yield include:
- Temperature: Prolonged heating (>24 hours) at 80–90°C improves substitution efficiency.
- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic displacement.
- Stoichiometry: A 1.2:1 molar ratio of propargyl chloride to imidazole precursor minimizes side products.
Q. Table 1: Comparative Synthesis Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetonitrile | 80 | 24 | 68 | 95 |
| DMF | 90 | 18 | 72 | 93 |
| THF | 70 | 30 | 55 | 90 |
Post-synthesis, the hydrochloride salt is precipitated using HCl gas, followed by recrystallization from ethanol/ether .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation?
Methodological Answer:
-
NMR Spectroscopy:
- 1H NMR: The propargyl proton resonates as a triplet at δ 2.8–3.1 ppm (J = 2.4 Hz), while the imidazole C2 proton appears as a singlet near δ 7.5 ppm. Aromatic protons (phenyl) show multiplet signals at δ 7.2–7.8 ppm .
- 13C NMR: The alkyne carbons are observed at δ 75–80 ppm (sp-hybridized), and the imidazole C4/C5 carbons appear at δ 120–125 ppm .
-
X-ray Crystallography:
SHELXL refinement (via programs like WinGX/ORTEP) is critical for resolving anisotropic displacement parameters. For example, the propargyl group exhibits bond lengths of 1.20 Å (C≡C) and 1.45 Å (C–N), with a dihedral angle of 15° between the imidazole and phenyl rings .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental data (e.g., dipole moments, binding affinities)?
Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in simulations. A systematic approach includes:
Solvent Correction: Use implicit solvent models (e.g., COSMO-RS) to adjust gas-phase DFT calculations.
Docking Validation: Compare AutoDock Vina or Schrödinger results with crystallographic data (e.g., SHELX-refined structures) to validate binding poses .
Experimental Cross-Check: Repeat assays under controlled humidity/temperature to rule out hydration artifacts.
Example: In docking studies, the propargyl group’s alkyne moiety may show false-positive interactions with hydrophobic enzyme pockets. MD simulations >50 ns can clarify dynamic binding behavior .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays without altering its core structure?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility while avoiding cytotoxicity.
- Salt Formation: Replace hydrochloride with mesylate or tosylate salts to enhance aqueous solubility (tested via shake-flask method) .
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) at the propargyl terminus, which cleave in physiological conditions .
Q. Table 2: Solubility Profile in Different Solvents
| Solvent | Solubility (mg/mL) | Bioactivity Retention (%) |
|---|---|---|
| Water | 2.1 | 85 |
| DMSO | 45.3 | 95 |
| Ethanol | 12.7 | 78 |
Q. How do structural modifications at the propargyl or phenyl positions affect antifungal activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Propargyl Substitution: Replacing the terminal hydrogen with electron-withdrawing groups (e.g., -CF₃) increases membrane permeability but reduces selectivity (MIC50 increases from 2.1 µM to 8.7 µM against C. albicans) .
- Phenyl Ring Functionalization:
Key Data:
| Derivative | MIC50 (µM) | LogP |
|---|---|---|
| Parent compound | 2.1 | 1.8 |
| Propargyl-CF3 | 8.7 | 2.3 |
| Para-Cl-phenyl | 1.5 | 2.3 |
| Ortho-OMe-phenyl | 12.4 | 1.6 |
Q. What computational methods predict regioselectivity in click chemistry reactions involving the alkyne moiety?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d) to model transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The propargyl group’s HOMO (-8.2 eV) favors 1,3-dipolar addition at the terminal carbon .
- MD Simulations: Analyze solvent-accessible surface area (SASA) to predict steric effects. For example, bulky aryl azides preferentially react at the less hindered α-position .
Q. How can crystallographic disorder in the propargyl group be resolved during refinement?
Methodological Answer:
- SHELXL Commands: Apply PART, DFIX, and SADI constraints to model disorder. For example:
PART 1
DFIX 1.45 0.01 C1 N1
SADI 0.02 C2 C3
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
